

Discovery and history of 3-Methylamino-3-hydroxymethyloxetane

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Compound of Interest

Compound Name: 3-Methylamino-3-hydroxymethyloxetane

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An In-depth Technical Guide to the Synthesis and Significance of **3-Methylamino-3-hydroxymethyloxetane**

Abstract

While a detailed historical account of the specific discovery of **3-Methylamino-3-hydroxymethyloxetane** (CAS 1416323-17-5) is not extensively documented in public literature, its emergence is intrinsically linked to the broader "oxetane rush" in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthetic strategies applicable to this class of 3,3-disubstituted oxetanes and contextualizes its importance as a valuable building block for researchers, particularly in drug development. The oxetane motif has garnered significant interest for its ability to advantageously modulate the physicochemical properties of drug candidates.[2] This document will detail a probable synthetic pathway, outline the compound's known properties, and discuss its relevance and potential applications, thereby serving as a critical resource for professionals in chemical and pharmaceutical research.

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

The four-membered oxetane ring, once an academic curiosity, has become a cornerstone in modern drug discovery.[3] Its unique combination of properties—small size, polarity, and a three-dimensional structure—makes it an attractive motif for medicinal chemists.[2] Oxetanes

are frequently employed as bioisosteres, serving as replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] The incorporation of an oxetane can lead to significant improvements in critical drug-like properties, including:

- **Enhanced Aqueous Solubility:** The polar nature of the ether linkage in the oxetane ring can improve a compound's solubility, a crucial factor for bioavailability.[5]
- **Metabolic Stability:** Replacing metabolically vulnerable groups with a stable oxetane ring can increase the half-life of a drug.[3]
- **Reduced Lipophilicity:** In an era where drug candidates often suffer from high lipophilicity (leading to poor pharmacokinetics and toxicity), the oxetane motif offers a means to increase polarity without a significant increase in molecular weight.[5]
- **Improved Conformational Profile:** The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a more favorable conformation for binding to its biological target.[3]

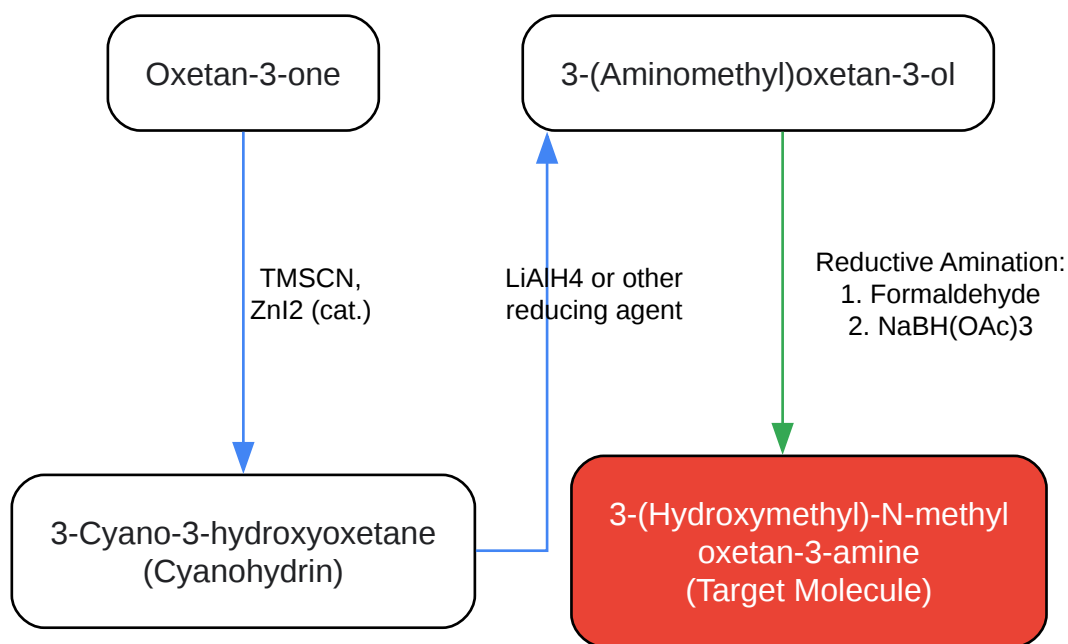
The subject of this guide, **3-Methylamino-3-hydroxymethyloxetane**, is a bifunctional building block that perfectly encapsulates the utility of this scaffold. It possesses two key functional groups—a primary alcohol and a secondary amine—emanating from a stable 3,3-disubstituted core, offering versatile handles for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3,3-disubstituted oxetanes typically relies on intramolecular cyclization of a suitable acyclic precursor.[6] A common and effective strategy is the Williamson etherification, which involves the formation of the C-O bond of the ether ring.[5]

Logical Synthesis Workflow Diagram

The following diagram outlines a logical workflow for the synthesis of the target molecule, starting from a readily available precursor.



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Caption: Proposed synthetic workflow for **3-Methylamino-3-hydroxymethyloxetane**.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for the synthesis of functionalized oxetanes and represent a viable pathway to the target compound.

Protocol 1: Synthesis of 3-(Aminomethyl)oxetan-3-ol

This procedure begins with the formation of a cyanohydrin from oxetan-3-one, followed by reduction of the nitrile to a primary amine.

Step-by-Step Methodology:

- Cyanohydrin Formation:** To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI2).
- Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or GC-MS.

- Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
- Treat the crude product with a mild acid (e.g., 1M HCl) to hydrolyze the silyl ether, affording 3-cyano-3-hydroxyoxetane.
- Nitrile Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH_4 , 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
- Add a solution of 3-cyano-3-hydroxyoxetane (1.0 eq) in anhydrous THF dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for 4-12 hours.
- Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetan-3-ol.

Protocol 2: Synthesis of 3-Methylamino-3-hydroxymethyloxetane via Reductive Amination

This final step introduces the methyl group onto the primary amine.

Step-by-Step Methodology:

- Dissolve the crude 3-(aminomethyl)oxetan-3-ol (1.0 eq) from the previous step in a suitable solvent like methanol or dichloromethane.

- Add an aqueous solution of formaldehyde (1.1 eq) and stir for 1-2 hours at room temperature to form the intermediate imine/hemiaminal.
- Add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise.
- Stir the reaction at room temperature for 12-24 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the final product, **3-Methylamino-3-hydroxymethyloxetane**.^[5]

Physicochemical Properties

The properties of **3-Methylamino-3-hydroxymethyloxetane** make it a versatile building block in synthetic chemistry.

Property	Value	Source
CAS Number	1416323-17-5	^{[7][8][9][10]}
Molecular Formula	$\text{C}_5\text{H}_{11}\text{NO}_2$	^{[8][10]}
Molecular Weight	117.15 g/mol	^{[9][10]}
Appearance	White solid	^[5]
Purity	Typically $\geq 97\%$	^{[8][10]}
Storage Conditions	Room temperature, inert atmosphere	^{[5][9]}

Applications in Drug Development and Research

As a bifunctional molecule, **3-Methylamino-3-hydroxymethyloxetane** is a valuable intermediate for creating more complex molecular architectures.

- **Scaffold Decoration:** The primary alcohol can be functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The secondary amine is a key site for amide bond formation, sulfonylation, or further alkylation.
- **Protein Degraders:** This compound is listed by suppliers as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).^[10] In this context, the oxetane moiety can serve as a linker component, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, while imparting favorable solubility and conformational properties.
- **Fragment-Based Drug Discovery (FBDD):** The low molecular weight and desirable physicochemical properties of this molecule make it an excellent starting point or fragment for FBDD campaigns.

Conclusion

While the specific historical genesis of **3-Methylamino-3-hydroxymethyloxetane** remains obscure, its chemical logic and utility are clear. It is a product of the ongoing evolution in medicinal chemistry, where the strategic incorporation of small, functionalized rings is paramount for optimizing drug properties. This guide provides a robust framework for its synthesis based on established chemical principles and highlights its significance as a versatile tool for researchers. The continued exploration of such building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

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